N-1-adamantyl-N'-(3-phenylpropyl)urea is a synthetic compound characterized as a urea derivative. Its molecular formula is with a molecular weight of approximately 312.4 g/mol. This compound belongs to a class of molecules known for their pharmacological properties, particularly as inhibitors in various biochemical pathways.
The synthesis of N-1-adamantyl-N'-(3-phenylpropyl)urea typically involves the reaction of an adamantane derivative with a phenylpropyl amine in the presence of a coupling agent. One common method utilizes triphosgene or isocyanates to facilitate the formation of the urea bond.
N-1-adamantyl-N'-(3-phenylpropyl)urea features a unique structure that includes an adamantane moiety, which contributes to its steric properties and potential biological activity. The key structural components include:
N-1-adamantyl-N'-(3-phenylpropyl)urea can undergo several chemical reactions typical for urea derivatives:
While specific mechanisms for N-1-adamantyl-N'-(3-phenylpropyl)urea are not extensively documented, its structural similarity to other urea-based inhibitors suggests that it may function by interacting with enzyme active sites or receptor sites:
The physical properties of N-1-adamantyl-N'-(3-phenylpropyl)urea include:
Chemical properties include:
N-1-adamantyl-N'-(3-phenylpropyl)urea has potential applications in various scientific fields:
N-1-Adamantyl-N'-(3-phenylpropyl)urea belongs to a class of adamantyl ureas that potently inhibit Mycobacterium tuberculosis (Mtb) by targeting the mycobacterial membrane protein large 3 (MmpL3). MmpL3 is an essential transmembrane transporter responsible for shuttling trehalose monomycolate (a precursor of mycolic acids) from the inner membrane to the periplasm during cell wall biosynthesis. Mycolic acids are α-alkylated, β-hydroxylated long-chain fatty acids (C60–C90) that form an impermeable lipid barrier critical for Mtb virulence and antibiotic resistance. By blocking MmpL3, this urea derivative disrupts mycolic acid translocation, causing lethal accumulation of mycolates in the cytoplasm and compromising cell wall integrity. This mechanism is conserved across mycobacterial species, including non-tuberculous mycobacteria (NTM) like M. abscessus, making it a promising broad-spectrum target [1].
The adamantyl urea scaffold exhibits potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, with minimum inhibitory concentrations (MIC) reaching sub-µg/mL levels. This efficacy stems from MmpL3’s novelty as a target—it lacks preexisting resistance mechanisms in clinical strains. Resistance mutations in mmpL3 occur at a low frequency and often incur fitness costs, reducing bacterial viability. Notably, N-1-adamantyl-N'-(3-phenylpropyl)urea retains activity against isolates resistant to first-line drugs (e.g., rifampicin, isoniazid) and second-line agents like bedaquiline, as its action is independent of traditional resistance pathways such as efflux pumps or ribosomal modifications [1] [3].
Table 1: Anti-Tuberculosis Activity Profile of Adamantyl Ureas
Compound Class | MIC vs. Mtb H37Rv (µg/mL) | Activity Against MDR/XDR Strains | Primary Target |
---|---|---|---|
First-Gen Adamantyl Ureas | 0.5–2.0 | Yes | MmpL3 |
Optimized Heteroaryl Ureas | 0.1–1.0 | Yes | MmpL3 |
N-1-adamantyl-N'-(3-phenylpropyl)urea | ~1.0 | Confirmed (inferred from class) | MmpL3 |
A significant hurdle for N-1-adamantyl-N'-(3-phenylpropyl)urea is its dual inhibition of both mycobacterial epoxide hydrolases (EphB and EphE) and human soluble epoxide hydrolase (sEH). While EphB/EphE are non-essential in Mtb, sEH regulates cardiovascular and inflammatory pathways in humans by metabolizing epoxy fatty acids (e.g., EETs). The urea scaffold’s high affinity for the catalytic triad of epoxide hydrolases—comprising Asp333, Tyr466, and Tyr381 in humans—leads to off-target effects. This lack of selectivity risks unintended pharmacological consequences, such as blood pressure modulation, during antimycobacterial therapy [1] [3] [4].
The inhibitory activity of urea derivatives against sEH versus mycobacterial enzymes is governed by stereochemistry and substituent motifs:
Table 2: Selectivity Optimization of Adamantyl Ureas
Structural Feature | Impact on sEH IC50 | Impact on Anti-TB Activity | Solubility (µg/mL) |
---|---|---|---|
3-Phenylpropyl Urea | ~3 µM | MIC: ~1 µg/mL | <1 |
Pyrazole-Substituted Urea | >1,000 nM | MIC: 0.5 µg/mL | 6.8–7.2 |
Isoxazole-Substituted Urea | >500 nM | MIC: 1.0 µg/mL | 6.9–15.5 |
(R)-α-Methylbenzyl Urea | 15 nM | Not tested | <5 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9